2-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of 168.62 g/mol. It appears as a solid, typically in a white to pale brownish-yellow crystalline form. This compound is known for its role as an impurity in alogliptin, a medication used to manage type 2 diabetes. The compound's structure features a benzonitrile moiety with an aminomethyl group at the second position, which contributes to its biological activity and potential applications in medicinal chemistry .
There is no current information available regarding the specific mechanism of action of 2-(Aminomethyl)benzonitrile hydrochloride.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
This compound exhibits notable biological activity, particularly as an impurity in alogliptin. It has been identified as a CYP1A2 inhibitor, suggesting potential interactions with drug metabolism pathways. Additionally, it may influence the pharmacokinetics of other compounds due to its ability to cross the blood-brain barrier, making it relevant in studies of central nervous system effects .
Synthesis of 2-(Aminomethyl)benzonitrile hydrochloride can be achieved through various methods:
These methods highlight the versatility of synthesizing this compound for research and industrial purposes .
2-(Aminomethyl)benzonitrile hydrochloride finds applications primarily in:
Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry .
Studies on 2-(Aminomethyl)benzonitrile hydrochloride have focused on its interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These interactions are crucial for understanding how this compound may affect the metabolism of other drugs when used concurrently. Additionally, its ability to penetrate the blood-brain barrier raises questions about its central nervous system effects and potential neuropharmacological applications .
Several compounds share structural similarities with 2-(Aminomethyl)benzonitrile hydrochloride. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | Similar structure but differs in substitution position |
(R)-4-(1-Aminoethyl)benzonitrile | 911372-78-6 | Contains an aminoethyl group instead of aminomethyl |
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | 1306763-29-0 | Different ring structure; potential different reactivity |
4-Cyanobenzylamine hydrochloride | 15996-76-6 | Similar amine functionality but lacks the benzo structure |
These compounds are unique due to their specific functional groups and positions, which influence their reactivity and biological properties. The distinct placement of substituents in 2-(Aminomethyl)benzonitrile hydrochloride contributes significantly to its pharmacological profile and potential applications in drug development .